Product packaging for 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole(Cat. No.:CAS No. 353238-51-4)

2-(1-Methylcyclopropyl)-1,3,4-oxadiazole

Cat. No.: B1624743
CAS No.: 353238-51-4
M. Wt: 124.14 g/mol
InChI Key: YWUFRMZKROSGOA-UHFFFAOYSA-N
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Description

2-(1-Methylcyclopropyl)-1,3,4-oxadiazole is a high-purity chemical compound featuring the 1,3,4-oxadiazole heterocycle, a scaffold renowned for its significant value in medicinal chemistry and agrochemical research . The 1,3,4-oxadiazole ring is a thermally stable, aromatic five-membered structure containing one oxygen and two nitrogen atoms . This privileged structure is extensively investigated as a core building block in the development of novel therapeutic agents due to its wide spectrum of biological activities . Derivatives of 1,3,4-oxadiazole have demonstrated promising pharmacological properties, including anticancer , antibacterial , antifungal , anti-inflammatory , and antiviral effects . In anticancer research, the 1,3,4-oxadiazole scaffold is notable for its ability to hybridize with other pharmacophores, potentially overcoming limitations like drug resistance . These compounds can exhibit their antiproliferative effects through various mechanisms, such as the inhibition of key enzymes including thymidylate synthase, topoisomerase II, and histone deacetylase (HDAC) . The specific methylcyclopropyl substituent at the 2-position may influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a point of interest for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for specific biological targets . This product is intended for research and development purposes in a controlled laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1624743 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole CAS No. 353238-51-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-methylcyclopropyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-6(2-3-6)5-8-7-4-9-5/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUFRMZKROSGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10444239
Record name 2-(1-methylcyclopropyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

353238-51-4
Record name 2-(1-methylcyclopropyl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10444239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 1 Methylcyclopropyl 1,3,4 Oxadiazole and Analogous Cyclopropyl Substituted 1,3,4 Oxadiazoles

Established Strategies for the Formation of the 1,3,4-Oxadiazole (B1194373) Core

The construction of the 1,3,4-oxadiazole ring is a well-documented area of heterocyclic chemistry. Several classical methods have been refined over the years, offering reliable pathways to a wide array of substituted oxadiazoles (B1248032). These methods are readily adaptable for the synthesis of cyclopropyl-substituted derivatives, provided the necessary precursors, such as 1-methylcyclopropanecarboxylic acid or its derivatives, are available. The synthesis of 1-methylcyclopropanecarboxylic acid has been reported, for instance, through the cyclopropylation of methacrylic acid derivatives followed by dehalogenation and hydrolysis. google.com This key intermediate can then be converted to the corresponding acid chloride or hydrazide, which are common starting points for oxadiazole synthesis. cymitquimica.comchemicalregister.com

Cyclization of Acylhydrazides with Carboxylic Acids or Acid Chlorides Utilizing Dehydrating Agents (e.g., POCl₃, SOCl₂, P₂O₅, Triflic Anhydride (B1165640), PPA)

One of the most prevalent methods for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles is the cyclodehydration of 1,2-diacylhydrazines. This reaction typically involves the condensation of an acylhydrazide with a carboxylic acid or, more commonly, an acid chloride, followed by ring closure using a dehydrating agent. bohrium.comnih.gov For the synthesis of 2-(1-methylcyclopropyl)-1,3,4-oxadiazole, this would involve the reaction of 1-methylcyclopropanecarbohydrazide (B1589543) with another carboxylic acid or acid chloride, or the reaction of a different acylhydrazide with 1-methylcyclopropanecarbonyl chloride.

A range of dehydrating agents can be employed, each with its own advantages and limitations. Phosphorus oxychloride (POCl₃) is a powerful and commonly used reagent for this transformation, often used as both the solvent and the dehydrating agent. nih.govsamipubco.com Thionyl chloride (SOCl₂) is another effective option for the cyclization of diacylhydrazines. nih.govnih.gov Other potent dehydrating agents include phosphorus pentoxide (P₂O₅) and polyphosphoric acid (PPA), which is a mixture of phosphoric acid and phosphorus pentoxide. nih.govmdpi.com PPA is particularly useful as it can serve as both a solvent and a catalyst at elevated temperatures. nih.govmdpi.com

Triflic anhydride (Tf₂O), in the presence of a base like pyridine (B92270), offers a milder alternative for the cyclization of diacylhydrazines, which can be advantageous when acid-sensitive functional groups are present. nih.govresearchgate.net This method generally proceeds in high yields under anhydrous conditions. researchgate.netopenmedicinalchemistryjournal.com

Table 1: Dehydrating Agents for Acylhydrazide Cyclization

Dehydrating AgentTypical Reaction ConditionsKey FeaturesCitations
Phosphorus oxychloride (POCl₃)Reflux, often used as solventPowerful, widely used, can be harsh nih.govsamipubco.comnih.gov
Thionyl chloride (SOCl₂)RefluxEffective, common reagent nih.govnih.gov
Phosphorus pentoxide (P₂O₅)High temperatureStrong dehydrating agent nih.govmdpi.com
Polyphosphoric acid (PPA)High temperatureActs as solvent and catalyst nih.govmdpi.com
Triflic anhydride (Tf₂O)Anhydrous conditions, with base (e.g., pyridine)Mild conditions, high yields nih.govresearchgate.netopenmedicinalchemistryjournal.com

Direct Cyclodehydration of Diacylhydrazines

The direct cyclodehydration of symmetrically or unsymmetrically substituted 1,2-diacylhydrazines is a cornerstone in the synthesis of 1,3,4-oxadiazoles. nih.gov In the context of synthesizing a molecule such as 2-(1-methylcyclopropyl)-5-substituted-1,3,4-oxadiazole, the required intermediate would be a 1-(1-methylcyclopropanoyl)-2-acylhydrazine. This intermediate can be readily prepared by reacting 1-methylcyclopropanecarbohydrazide with an appropriate acid chloride or anhydride.

The subsequent cyclization is effected by a variety of dehydrating agents as detailed in the previous section (e.g., POCl₃, SOCl₂, P₂O₅, PPA, triflic anhydride). nih.govnih.govnih.gov For instance, refluxing the diacylhydrazine with phosphorus oxychloride is a common and effective method to achieve the desired 1,3,4-oxadiazole. nih.gov Similarly, treatment with thionyl chloride or heating in polyphosphoric acid can also facilitate this transformation. nih.govnih.gov The choice of the dehydrating agent often depends on the stability of the substituents on the diacylhydrazine.

A study by Zabiulla et al. utilized trifluoromethanesulfonic anhydride for the cyclization of N,N'-diacylhydrazines to form 2,5-bisphenyl-1,3,4-oxadiazoles, highlighting its utility in modern synthesis. mdpi.com This method could be applied to the synthesis of cyclopropyl-containing oxadiazoles.

Condensation Reactions in the Construction of 1,3,4-Oxadiazole Derivatives

Condensation reactions provide a direct route to the 1,3,4-oxadiazole core from simple starting materials. A widely used approach is the reaction of an acylhydrazide with an orthoester, such as triethyl orthoformate, to yield 2-substituted-1,3,4-oxadiazoles. nih.govresearchgate.net To synthesize a this compound using this method, one would react 1-methylcyclopropanecarbohydrazide with an appropriate orthoester.

Another important condensation reaction involves the oxidative cyclization of N-acylhydrazones. These intermediates are typically formed by the condensation of an acylhydrazide with an aldehyde. nih.gov For the synthesis of a 2-(1-methylcyclopropyl)-5-aryl-1,3,4-oxadiazole, 1-methylcyclopropanecarbohydrazide would be condensed with an aromatic aldehyde. The resulting N-acylhydrazone can then be cyclized using various oxidizing agents such as bromine, mercury(II) oxide, or chloramine-T. nih.gov

Multicomponent Reaction (MCR) Approaches to 1,3,4-Oxadiazole Scaffolds

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. While the application of MCRs to the synthesis of tetrazoles is well-documented, their use for constructing 1,3,4-oxadiazoles is also an active area of research. uni.lu These reactions offer advantages in terms of efficiency, atom economy, and the ability to generate diverse libraries of compounds.

Although specific examples for the synthesis of this compound via MCRs are not extensively reported, the general principles can be applied. For instance, a Ugi-type reaction could potentially be adapted. The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By using a hydrazide derivative in place of the amine, it is possible to construct heterocyclic scaffolds.

Innovations in Synthetic Protocols for 1,3,4-Oxadiazoles

In addition to the well-established methods, recent years have seen the development of innovative synthetic protocols for 1,3,4-oxadiazoles, often focusing on milder reaction conditions, improved functional group tolerance, and greater efficiency.

Electrocatalytic Synthetic Pathways for Disubstituted 1,3,4-Oxadiazoles

Electrochemical synthesis has gained traction as a green and efficient alternative to traditional chemical methods. d-nb.infonih.gov Electrocatalytic pathways for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been developed, typically involving the oxidative cyclization of N-acylhydrazones. d-nb.infonih.gov This method avoids the need for stoichiometric chemical oxidants, reducing waste and often proceeding under mild conditions.

A recent study demonstrated a mediated electrochemical synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-acyl hydrazones using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a redox mediator. d-nb.info This indirect electrochemical oxidation was shown to be applicable to a broad range of substrates, affording the desired oxadiazoles in good yields. d-nb.info This approach could be particularly valuable for the synthesis of sensitive molecules, including those containing a cyclopropyl (B3062369) ring. The synthesis can often be performed as a one-pot procedure, directly from commercially available aldehydes and hydrazides. d-nb.info

Table 2: Comparison of Synthetic Approaches

Synthetic ApproachKey IntermediatesReagents/ConditionsAdvantagesDisadvantagesCitations
Cyclization of AcylhydrazidesAcylhydrazides, Carboxylic Acids/Acid ChloridesDehydrating agents (POCl₃, SOCl₂, etc.)Well-established, versatileCan require harsh conditions nih.govnih.govsamipubco.comnih.govnih.govnih.govmdpi.comresearchgate.net
Direct Cyclodehydration1,2-DiacylhydrazinesDehydrating agentsDirect route from diacylhydrazinesPrecursor synthesis may be required nih.govnih.govmdpi.com
Condensation ReactionsAcylhydrazides, Aldehydes, OrthoestersOxidizing agents or acid catalysisDirect, uses simple starting materialsMay have limited scope nih.govresearchgate.net
Multicomponent ReactionsAldehydes, Amines/Hydrazides, Carboxylic Acids, IsocyanidesVariesHigh efficiency, diversity-orientedSpecific protocols for oxadiazoles are less common uni.lu
Electrocatalytic SynthesisN-AcylhydrazonesElectrochemical cell, mediator (e.g., DABCO)Mild conditions, green, avoids stoichiometric oxidantsRequires specialized equipment d-nb.infonih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity compared to conventional heating methods. nih.govresearchgate.net The application of microwave irradiation in the synthesis of 1,3,4-oxadiazole derivatives facilitates rapid and efficient cyclization reactions. nih.gov In a typical microwave-assisted procedure, a mixture of a hydrazide and a carboxylic acid (or its activated form) is irradiated, significantly reducing reaction times from hours to mere minutes. nih.govnih.gov

For the synthesis of this compound, this technique can be applied to the key cyclodehydration step. For instance, reacting 1-methylcyclopropanecarbohydrazide with a suitable acylating agent in the presence of a dehydrating agent like phosphorus oxychloride can be accelerated under microwave irradiation. nih.gov The process benefits from the direct absorption of microwave energy by the polar reactants and solvents, leading to a rapid increase in temperature and pressure within a sealed vessel. rsc.org This allows for precise temperature control and uniform heating, minimizing the formation of side products. nih.gov Solvent-free conditions are also possible, where the microwave energy is absorbed directly by the reactants, aligning with the principles of green chemistry. nih.govresearchgate.net

MethodReactantsConditionsTimeYieldReference
MicrowaveIsoniazid, Aromatic AldehydeDMF, 300W3 minHigh nih.gov
MicrowaveAcyl Hydrazides, N-protected Amino AcidsPOCl₃, 100W10 min85% nih.gov
Microwave2-Aminophenol, Benzaldehyde, Phenacyl BromideCs₂CO₃, aq. ethanol (B145695), 100°C3-5 minImproved arkat-usa.org
ConventionalIsoniazid, Aromatic AldehydeEthanol, Reflux8-10 hrsModerate nih.gov

Ultrasound (Sonication) Facilitated Reactions for Oxadiazole Derivatives

Ultrasound-assisted synthesis provides another green and efficient alternative to conventional methods for preparing oxadiazole derivatives. researchgate.net The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with high temperatures and pressures, which can dramatically enhance reaction rates. researchgate.net

This technique has been successfully used for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols and 2-amino-1,3,4-oxadiazoles. nih.govnih.gov For example, the reaction of hydrazides with cyanogen (B1215507) bromide under ultrasound irradiation in ethanol produces 1,3,4-oxadiazol-2-amines in excellent yields (81-93%). nih.govsemanticscholar.org Similarly, reacting aryl hydrazides with carbon disulfide using sonication affords 5-substituted 1,3,4-oxadiazole-2-thiol (B52307) derivatives in good to excellent yields with reduced reaction times and often without the need for acidic or basic catalysts. nih.gov These methods highlight the potential of ultrasound as a tool for the efficient synthesis of cyclopropyl-substituted oxadiazoles, offering advantages such as milder reaction conditions, shorter reaction times, and high yields. researchgate.netuomustansiriyah.edu.iq

MethodReactantsConditionsTimeYieldReference
UltrasoundHydrazides, Cyanogen BromideEthanol, KHCO₃Not Specified81-93% nih.govsemanticscholar.org
UltrasoundAryl Hydrazides, CS₂DMF (drops)Not SpecifiedGood to Excellent nih.gov
ConventionalHydrazides, Cyanogen BromideStandard stirringLongerLower nih.govsemanticscholar.org

Strategic Introduction and Functionalization of the 1-Methylcyclopropyl Moiety

Design and Synthesis of Cyclopropyl-Containing Precursors

The synthesis of this compound necessitates the preparation of a key precursor containing the 1-methylcyclopropyl group. The most common and direct precursor is 1-methylcyclopropanecarboxylic acid . nist.govnih.gov This compound can be synthesized through various routes. One feasible method involves the cyclopropylation of methacrylic acid derivatives. google.com For example, reacting methacrylic acid, its esters, or methacrylonitrile (B127562) with a dihalocarbene source (generated from a trihalomethane and a base) yields a 2,2-dihalocyclopropane intermediate. Subsequent dehalogenation and hydrolysis afford 1-methylcyclopropanecarboxylic acid. google.com

Another versatile approach is the malonic ester synthesis. This pathway involves the reaction of diethyl malonate with 1,2-dibromoethane (B42909) in the presence of a base to form the cyclopropane (B1198618) ring. Subsequent alkylation with a methyl halide introduces the methyl group, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. youtube.com

Once 1-methylcyclopropanecarboxylic acid is obtained, it can be converted into more reactive derivatives to facilitate the formation of the oxadiazole ring. Common derivatives include:

1-Methylcyclopropanecarbonyl chloride : Prepared by treating the carboxylic acid with thionyl chloride or oxalyl chloride.

1-Methylcyclopropanecarbohydrazide : Synthesized by reacting the corresponding ester (e.g., methyl 1-methylcyclopropanecarboxylate) with hydrazine (B178648) hydrate.

These precursors are essential for incorporating the 1-methylcyclopropyl moiety into the final oxadiazole structure. researchgate.net

Regioselective Attachment of the 1-Methylcyclopropyl Group at the 2-Position

The regioselective synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is critical for ensuring the correct placement of the 1-methylcyclopropyl group. The most common methods for constructing the 1,3,4-oxadiazole ring involve the cyclization of diacylhydrazines or the reaction of an acylhydrazide with a carboxylic acid or its derivative. organic-chemistry.org

To ensure the 1-methylcyclopropyl group is at the 2-position, the synthesis strategy must be carefully planned. A reliable method is the reaction of 1-methylcyclopropanecarbohydrazide with an acylating agent (e.g., an acyl chloride or anhydride) to form a 1-(1-methylcyclopropyl)-2-acylhydrazine intermediate. This intermediate is then subjected to dehydrative cyclization using reagents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or p-toluenesulfonyl chloride (p-TsCl), which selectively yields the 2-(1-methylcyclopropyl)-5-substituted-1,3,4-oxadiazole. acs.orgnih.gov

Alternatively, the Huisgen reaction provides a clean and efficient route. This involves the reaction of a 5-substituted-1H-tetrazole with an acyl chloride. nih.govacs.org To place the 1-methylcyclopropyl group at the 2-position of the oxadiazole, 1-methylcyclopropanecarbonyl chloride would be reacted with a 5-R-substituted-1H-tetrazole, where 'R' would become the substituent at the 5-position of the resulting oxadiazole. The regioselectivity of these reactions is generally high, providing a specific isomer. scribd.comacs.org

Optimization of Reaction Conditions and Yields in the Synthesis of Cyclopropyl-Substituted 1,3,4-Oxadiazoles

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired cyclopropyl-substituted 1,3,4-oxadiazole product. Several parameters can be adjusted, including the choice of solvent, temperature, catalyst, and the nature of the dehydrating or cyclizing agent. nih.gov

Key Optimization Parameters:

Dehydrating Agent: The choice of dehydrating agent for the cyclization of diacylhydrazines significantly impacts the reaction outcome. Commonly used reagents include POCl₃, SOCl₂, triflic anhydride, and Burgess reagent. acs.org Studies have shown that the effectiveness of these agents can vary depending on the specific substrates. For instance, in some syntheses, p-toluenesulfonyl chloride (p-TsCl) in the presence of a base like triethylamine (B128534) has proven highly effective. nih.gov

Solvent: The solvent can influence reaction rates and regioselectivity. acs.org Solvents such as N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and pyridine are often used. nih.govnih.gov For the Huisgen reaction, pyridine has been identified as an optimal solvent, with changes in concentration affecting the yield. acs.org

Temperature: Reaction temperature is a critical factor. While some cyclizations proceed efficiently at room temperature, others require heating. scribd.com In a study on Huisgen synthesis of oxadiazoles, a temperature of 120 °C was found to be optimal, with higher temperatures leading to decreased yields. acs.org Microwave-assisted synthesis allows for rapid heating to high temperatures, which can dramatically shorten reaction times. nih.gov

Reactant Stoichiometry: Adjusting the ratio of reactants can significantly improve yields. For example, in the synthesis of oxadiazoles via the Huisgen reaction, using a 1.5-fold excess of the acyl chloride relative to the tetrazole was found to considerably enhance the product yield. nih.gov

Systematic screening of these parameters allows for the development of a robust and high-yielding protocol for the synthesis of this compound and its analogs. nih.gov

ParameterVariationObservationReference
Solvent Pyridine vs. Pyridine/Acetonitrile mixturePyridine alone gave higher yields. acs.org
Temperature 110°C -> 120°C -> 140°C120°C was optimal; higher temperatures decreased yield. nih.govacs.org
Reactant Ratio 1:1.2 (Tetrazole:Acyl Chloride) -> 1:1.5Increasing acyl chloride to 1.5 eq. improved yield from 38% to 75%. nih.gov
Cyclizing Agent EDC·HCl vs. p-TsClBoth reagents facilitate cyclization, but regioselectivity can be affected by substrates and other conditions. nih.gov

Comprehensive Spectroscopic and Analytical Characterization of 2 1 Methylcyclopropyl 1,3,4 Oxadiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation.

NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. For 2-(1-methylcyclopropyl)-1,3,4-oxadiazole, both ¹H and ¹³C NMR would provide definitive confirmation of its constitution.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns.

The ¹H NMR spectrum of this compound is expected to be relatively simple. The key feature of the 1,3,4-oxadiazole (B1194373) ring is the presence of a single proton attached to a carbon atom between the two nitrogen atoms, which typically resonates in the downfield region of the spectrum due to the deshielding effect of the electronegative heteroatoms.

The protons of the methylcyclopropyl group would exhibit characteristic signals in the aliphatic region of the spectrum. The methyl group would appear as a singlet, while the cyclopropyl (B3062369) methylene (B1212753) protons would likely present as two distinct multiplets due to their diastereotopic nature.

Expected ¹H NMR Data:

ProtonsExpected Chemical Shift (ppm)Multiplicity
Oxadiazole-H~8.5-9.0Singlet
Methyl-H~1.2-1.5Singlet
Cyclopropyl-CH₂~0.8-1.2Multiplets

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Confirmation.

The ¹³C NMR spectrum would provide evidence for all the carbon atoms in the molecule. The two carbon atoms of the 1,3,4-oxadiazole ring are expected to have distinct chemical shifts, with the carbon atom bonded to the cyclopropyl group appearing at a different position than the carbon atom bearing the single proton. The carbon atoms of the 1-methylcyclopropyl group would also have characteristic resonances.

Expected ¹³C NMR Data:

Carbon AtomExpected Chemical Shift (ppm)
Oxadiazole C=N~160-165
Oxadiazole C-H~150-155
Cyclopropyl Quaternary C~20-30
Methyl C~15-25
Cyclopropyl CH₂~10-20

Infrared (IR) Spectroscopy for Identification of Characteristic Vibrational Modes.

IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=N and C-O-C stretching vibrations of the oxadiazole ring, as well as C-H stretching and bending vibrations for the cyclopropyl and methyl groups.

Expected IR Absorption Bands:

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (oxadiazole)~3100-3150
C-H stretch (aliphatic)~2850-3000
C=N stretch (oxadiazole)~1610-1650
C-O-C stretch (oxadiazole)~1020-1070

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pathway Analysis.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₆H₈N₂O), the expected molecular weight is approximately 124.06 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern would likely involve the cleavage of the cyclopropyl ring and the oxadiazole ring, leading to characteristic fragment ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Properties.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 1,3,4-oxadiazole ring is a chromophore, and its derivatives typically exhibit absorption maxima in the UV region. The specific λmax for this compound would depend on the electronic effects of the methylcyclopropyl substituent.

Elemental Analysis for Empirical Formula Validation.

Elemental analysis would be used to determine the percentage composition of carbon, hydrogen, and nitrogen in the compound, which would then be compared to the calculated values for the empirical formula C₆H₈N₂O to confirm its purity and composition.

Calculated Elemental Composition for C₆H₈N₂O:

Carbon (C): 58.05%

Hydrogen (H): 6.50%

Nitrogen (N): 22.57%

Oxygen (O): 12.89%

X-ray Crystallography for Definitive Solid-State Structural Determination

A comprehensive search of scientific literature and crystallographic databases for single-crystal X-ray diffraction data of this compound did not yield any specific results. Therefore, a definitive solid-state structural determination for this particular compound via X-ray crystallography is not available in published literature at this time.

While crystallographic data for the title compound is not accessible, studies on analogous 1,3,4-oxadiazole derivatives provide valuable insights into the expected molecular geometry and intermolecular interactions characteristic of this heterocyclic system. Research on various substituted 1,3,4-oxadiazoles has successfully elucidated their three-dimensional structures, confirming the planarity of the oxadiazole ring and detailing the spatial arrangement of its substituents. rsc.orgresearchgate.netnih.govnih.govuzh.ch These analyses are fundamental for understanding structure-activity relationships within this class of compounds. rsc.org

Mechanistic Investigations and Reactivity Profiles of 1,3,4 Oxadiazoles Relevant to 2 1 Methylcyclopropyl 1,3,4 Oxadiazole

Fundamental Reactivity of the 1,3,4-Oxadiazole (B1194373) Nucleus

The 1,3,4-oxadiazole ring possesses distinct electronic characteristics that govern its reactivity. The presence of two nitrogen atoms and one oxygen atom within the five-membered ring leads to a unique distribution of electron density, influencing its interactions with both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Sites within the Ring System

The 1,3,4-oxadiazole nucleus is generally considered an electron-deficient system. This is due to the electron-withdrawing inductive effect of the oxygen and pyridine-type nitrogen atoms, which reduces the electron density at the carbon atoms of the ring. nih.govglobalresearchonline.net Consequently, electrophilic substitution reactions directly on the carbon atoms of the 1,3,4-oxadiazole ring are difficult to achieve. nih.govglobalresearchonline.net Instead, electrophilic attack is more likely to occur at the electron-rich nitrogen atoms, especially when the ring is substituted with electron-releasing groups. globalresearchonline.netrroij.com

Conversely, the electron-deficient nature of the carbon atoms makes them susceptible to nucleophilic attack, although the ring is generally resistant to such reactions. rroij.com However, the presence of a good leaving group, such as a halogen, at the 2 or 5 position dramatically facilitates nucleophilic substitution. nih.gov In these cases, a nucleophile can readily replace the halogen atom. nih.govglobalresearchonline.net

Table 1: General Reactivity of the 1,3,4-Oxadiazole Ring

Reactant TypeSite of AttackGeneral Reactivity
ElectrophileNitrogen atomsFavored, especially with electron-donating substituents. globalresearchonline.netrroij.com
ElectrophileCarbon atomsDifficult due to low electron density. nih.govglobalresearchonline.net
NucleophileCarbon atomsGenerally resistant, but possible. rroij.com
NucleophileHalogenated Carbon atomsFavorable for substitution reactions. nih.govglobalresearchonline.net

Exploration of Rearrangement Reactions and Ring Transformations

1,3,4-oxadiazoles can undergo a variety of rearrangement and ring-transformation reactions, often initiated by thermal or photochemical stimuli, or mediated by bases. These reactions provide pathways to novel heterocyclic structures.

Thermal and Photochemical Rearrangements of Oxadiazoles (B1248032)

1,3,4-oxadiazoles are generally thermally stable, and this stability is often enhanced by substitution, particularly with aryl groups. rroij.com However, under specific thermal conditions or upon photochemical irradiation, they can undergo rearrangement reactions. rroij.compharmatutor.org Photochemical rearrangements of substituted 1,2,4-oxadiazoles have been studied and can lead to different products depending on the substituents and reaction conditions. nih.gov For example, UV irradiation can be an alternative to thermal methods for inducing reactions like the Huisgen synthesis of 1,3,4-oxadiazoles from tetrazoles and carboxylic acids. nih.gov These photochemical methods can sometimes offer cleaner reactions and avoid byproducts associated with high temperatures. nih.gov

Base-Mediated Migration-Nucleophilic Attack-Cyclization (MNAC) Mechanisms

Nucleophilic Substitution Reactions and Their Scope in Halogenated Oxadiazoles

As previously mentioned, the introduction of a halogen atom at the 2 or 5 position of the 1,3,4-oxadiazole ring significantly activates it towards nucleophilic substitution. nih.govrroij.com This reactivity is a cornerstone of the functionalization of the 1,3,4-oxadiazole scaffold. globalresearchonline.net A wide range of nucleophiles, including amines, thiols, and alkoxides, can displace the halogen, allowing for the synthesis of a diverse array of 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov This synthetic strategy is extensively used in the development of new pharmaceutical agents and functional materials. The efficiency of these substitution reactions makes halogenated 1,3,4-oxadiazoles valuable intermediates in organic synthesis.

Detailed Studies of Reaction Mechanisms in 1,3,4-Oxadiazole Synthesis

The formation of the 1,3,4-oxadiazole ring is predominantly achieved through intramolecular cyclization reactions, which are often promoted by dehydrating agents or through oxidative processes. The specific mechanism can vary depending on the starting materials and reagents employed.

Two of the most well-documented methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles are the cyclodehydration of 1,2-diacylhydrazines and the Huisgen 1,3,4-oxadiazole synthesis. nih.govnih.gov The former involves the removal of a water molecule from a diacylhydrazine precursor, while the latter proceeds through the rearrangement of an N-acylated tetrazole. nih.govnih.gov

Another notable method is the oxidative cyclization of N-acylhydrazones. organic-chemistry.org This approach involves the in-situ formation of an intermediate that cyclizes under the influence of an oxidizing agent. The choice of synthetic strategy often depends on the desired substitution pattern and the functional group tolerance required.

The elucidation of reaction mechanisms relies heavily on the identification and characterization of transient intermediates. In the context of 1,3,4-oxadiazole synthesis, several key intermediates have been proposed and, in some cases, isolated and characterized.

1,2-Diacylhydrazine Intermediate in Cyclodehydration Reactions:

The most common pathway to 1,3,4-oxadiazoles involves the cyclodehydration of a 1,2-diacylhydrazine intermediate. nih.govnih.gov This intermediate is typically formed by the reaction of an acid hydrazide with a carboxylic acid, acid chloride, or ester. nih.govresearchgate.net The diacylhydrazine can either be isolated or generated in situ before being treated with a dehydrating agent. nih.gov

The formation of this intermediate is a critical step, and its stability and reactivity are influenced by the nature of the R groups. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are crucial for the characterization of these intermediates. For instance, the 1H-NMR spectra of N,N'-diacylhydrazines typically show distinct signals for the two hydrazide protons (NH-NH), which are deuterable. nih.gov The IR spectra exhibit characteristic C=O stretching bands of the amide groups. researchgate.net

Table 1: Key Intermediates in 1,3,4-Oxadiazole Synthesis

Intermediate Name Precursor(s) Subsequent Reaction Method of Formation
1,2-Diacylhydrazine Acid hydrazide and carboxylic acid/acid chloride Cyclodehydration Acylation
N-Acylated Tetrazole 5-Substituted tetrazole and acyl chloride Huisgen Rearrangement N-acylation

This table provides a summary of key intermediates in common 1,3,4-oxadiazole synthetic routes.

N-Acylated Tetrazole and Nitrile Imine Intermediates in the Huisgen Reaction:

The Huisgen reaction provides an alternative route to 1,3,4-oxadiazoles. This reaction involves the treatment of a 5-substituted 1H-tetrazole with an acyl chloride. acs.orgnih.gov A plausible mechanism suggests that the reaction proceeds through an unstable N-acylated tetrazole intermediate. nih.govnih.gov This intermediate then undergoes a rearrangement, eliminating a molecule of nitrogen to form a highly reactive nitrile imine intermediate. researchgate.net The final step is an intramolecular 1,3-dipolar cycloaddition to yield the 1,3,4-oxadiazole ring. researchgate.net

The direct observation and characterization of these intermediates are challenging due to their transient nature. However, their existence is supported by trapping experiments and computational studies. The structure of N-acyl/aroyl acetohydrazides derived from tetrazoles has been confirmed using FTIR, 1H NMR, 13C NMR, and mass spectrometry. researchgate.net

For the cyclodehydration of 1,2-diacylhydrazines, the rate of the reaction is influenced by several factors, including the nature of the substituents on the acyl groups and the choice of the dehydrating agent. While detailed kinetic data for the synthesis of many specific 1,3,4-oxadiazoles are not extensively reported in the literature, general principles can be applied. For example, the presence of electron-withdrawing groups on the aromatic rings of the diacylhydrazine can influence the nucleophilicity of the carbonyl oxygen and the ease of protonation, thereby affecting the rate of cyclization.

One study on the cyclodehydration of polyhydrazides utilized nonisothermal thermogravimetry to determine kinetic parameters like the energy of activation. utwente.nl The results indicated that the activation energy can vary with the degree of conversion, suggesting a complex reaction mechanism. utwente.nl

In the Huisgen reaction, the rate can be influenced by the electronic and steric properties of the substituents on both the tetrazole and the acyl chloride. acs.org Optimization studies have shown that temperature and the ratio of reactants significantly affect the yield of the 1,3,4-oxadiazole product, indicating their impact on the reaction kinetics. acs.org For instance, increasing the temperature does not always lead to higher yields and can sometimes cause decomposition. acs.org The rate-limiting step in the Huisgen reaction is generally considered to be the thermal or photochemical rearrangement of the N-acylated tetrazole to the nitrile imine intermediate.

Table 2: Factors Influencing Reaction Rates in 1,3,4-Oxadiazole Synthesis

Synthetic Route Influencing Factors Effect on Reaction Rate
Cyclodehydration of 1,2-Diacylhydrazines Nature of Substituents (Electron-donating/withdrawing) Can increase or decrease the rate depending on the specific mechanism and rate-limiting step.
Choice of Dehydrating Agent Stronger dehydrating agents generally lead to faster reactions.
Temperature Generally increases the rate, but can also lead to side reactions.
Huisgen Reaction Substituent Effects (Electronic and Steric) Can affect the stability of intermediates and transition states, thus altering the rate.
Temperature Affects the rate of the rearrangement step.

This table summarizes key factors that can influence the kinetics of 1,3,4-oxadiazole formation.

Computational studies, including Density Functional Theory (DFT), have also been employed to provide mechanistic insights and to predict the energetics of different reaction pathways, helping to identify the most probable rate-limiting steps. acs.org

Theoretical and Computational Chemistry Studies of 2 1 Methylcyclopropyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the electronic structure and geometry of organic molecules. nahrainuniv.edu.iqmdpi.com These methods offer a balance between computational cost and accuracy, making them a popular choice for studying heterocyclic compounds like 1,3,4-oxadiazoles. scirp.orgscirp.org

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization. Using a method like DFT with a suitable basis set, such as B3LYP/6-311+G**, the potential energy surface of the molecule is explored to find the minimum energy conformation. scirp.orgscirp.org For 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole, this would involve calculating bond lengths, bond angles, and dihedral angles that result in the most stable arrangement of the atoms.

Conformational analysis is particularly important for this molecule due to the rotational freedom between the cyclopropyl (B3062369) and oxadiazole rings. By systematically rotating the C-C bond connecting the two rings and calculating the energy at each step, a potential energy scan can identify the global minimum (the most stable conformer) and any local minima (other stable conformers), as well as the energy barriers to rotation.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

This table is illustrative and does not represent published data.

ParameterBond/AnglePredicted Value (DFT/B3LYP/6-311+G**)
Bond LengthC(oxadiazole)-C(cyclopropyl)~ 1.48 Å
C=N (oxadiazole)~ 1.30 Å
C-O (oxadiazole)~ 1.35 Å
C-C (cyclopropyl)~ 1.51 Å
Bond AngleC-N-N (oxadiazole)~ 108°
C-C-C (cyclopropyl)~ 60°
Dihedral AngleN-C-C-C(methyl)~ 180° (for lowest energy conformer)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a key indicator of molecular stability and reactivity. scirp.org A large HOMO-LUMO gap suggests high stability and low chemical reactivity. mdpi.com For 1,3,4-oxadiazole (B1194373) derivatives, the HOMO is typically distributed over the more electron-rich parts of the molecule, while the LUMO is localized on the electron-deficient regions.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

This table is illustrative and does not represent published data.

ParameterEnergy (eV)
HOMO Energy-7.0 to -6.5 eV
LUMO Energy-1.5 to -1.0 eV
HOMO-LUMO Gap (ΔE)5.0 to 5.5 eV

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms of the oxadiazole ring, indicating their role as the primary sites for electrophilic interaction.

Prediction and Interpretation of Spectroscopic Parameters via Computational Methods

Computational chemistry can also simulate various types of spectra, providing insights that are highly useful for interpreting experimental data.

Theoretical Infrared (IR) spectra can be calculated from the optimized molecular geometry. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding intensities can be determined. These calculated frequencies are often scaled by an empirical factor to better match experimental results. The simulated IR spectrum for this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups, such as C-H stretches from the methyl and cyclopropyl groups, C=N and C-O-C stretches from the oxadiazole ring, and the breathing modes of the rings themselves. nahrainuniv.edu.iq

Table 3: Predicted Major Vibrational Frequencies for this compound (Illustrative)

This table is illustrative and does not represent published data.

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretch (methyl/cyclopropyl)3000-2900
C=N stretch (oxadiazole)1650-1550
C-O-C stretch (oxadiazole)1250-1150
Cyclopropyl ring deformation1050-1000

Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This calculation provides the excitation energies and oscillator strengths for the electronic transitions from the ground state to various excited states. The results can be used to predict the wavelength of maximum absorption (λmax). For a molecule like this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the aromatic oxadiazole ring. The position of λmax provides information about the extent of conjugation and the electronic nature of the substituents.

Table 4: Predicted Electronic Absorption Data for this compound (Illustrative)

This table is illustrative and does not represent published data.

TransitionExcitation Energy (eV)Wavelength (λmax, nm)Oscillator Strength (f)
S₀ → S₁ (π→π*)~4.5~275> 0.1

Theoretical Nuclear Magnetic Resonance (NMR) Chemical Shift Calculations

No specific studies detailing the theoretical NMR chemical shift calculations for This compound were found.

Theoretical NMR calculations are a common computational tool used to predict the 1H and 13C NMR spectra of a molecule. These calculations, often employing methods like Density Functional Theory (DFT) with a suitable basis set, can help in the structural elucidation of newly synthesized compounds by comparing calculated chemical shifts to experimental data. However, no such computational analysis for This compound has been reported.

Structure-Reactivity Relationship (SRR) Investigations Using Computational Models

There are no available SRR investigations for This compound using computational models.

Structure-Reactivity Relationship (SRR) studies use computational models to understand how the chemical structure of a molecule influences its reactivity. These investigations can involve the calculation of various molecular descriptors, such as electronic properties (e.g., HOMO-LUMO energies, electrostatic potential maps) and steric factors, to predict the most likely sites for reaction or to understand the mechanism of a chemical transformation. Without any published research, a detailed analysis for this specific compound is not possible.

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

No molecular dynamics simulation studies have been published for This compound .

Molecular dynamics (MD) simulations are powerful computational methods used to study the time-dependent behavior of molecules, including conformational changes and interactions with other molecules or a solvent environment. Such simulations could provide insight into the flexibility of the methylcyclopropyl group relative to the oxadiazole ring and how the molecule might interact with biological targets or other materials. The absence of any such studies in the scientific literature means that a discussion of its conformational dynamics and intermolecular interactions would be purely speculative.

Non Traditional Applications and Emerging Research Frontiers for 1,3,4 Oxadiazoles, with Emphasis on Structural Versatility

Applications in Materials Science

The inherent stability and electronic characteristics of the 1,3,4-oxadiazole (B1194373) ring make it a valuable component in the design of advanced materials. mdpi.commolbase.cn

Role as Chemical Agents in Agriculture and Plant Protection

The 1,3,4-oxadiazole scaffold is present in numerous compounds developed for agricultural applications due to its diverse biological activities. mdpi.comnih.gov

Fungicidal Properties and Application in Crop Protection

There is no specific research data available detailing the fungicidal properties or applications in crop protection for 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole .

However, the broader class of 1,3,4-oxadiazole derivatives has been extensively studied for its fungicidal potential against a variety of plant pathogens. mdpi.comnih.gov These compounds are recognized as important structural motifs in the development of new agricultural fungicides. mdpi.com The fungicidal activity of these derivatives is often attributed to the toxophoric N-C-O linkage within the oxadiazole ring. mdpi.com

Research has shown that various 2,5-disubstituted-1,3,4-oxadiazoles exhibit significant in vivo fungicidal activity against pathogens like Botrytis cinerea and Rhizoctonia solani. nih.gov For instance, some synthesized derivatives have demonstrated superior efficacy compared to commercial fungicides. nih.gov The introduction of different substituents on the oxadiazole ring, such as pyridine (B92270) and thiazole (B1198619) rings, has been shown to modulate the fungicidal activity against a range of fungi including Fusarium oxysporum, Gibberella zeae, and Colletotrichum gossypii. mdpi.com

A study on a specific 1,3,4-oxadiazole derivative, identified as LMM6, demonstrated a potent fungicidal profile against Candida albicans, highlighting its potential for anti-biofilm activity. nih.govbohrium.com This particular compound was effective against several clinical isolates with minimum inhibitory concentration (MIC) values ranging from 8 to 32 µg/mL. nih.govbohrium.com While this research was focused on a human pathogen, it underscores the inherent antifungal capacity of the 1,3,4-oxadiazole scaffold.

Table 1: Examples of Fungicidal Activity in 1,3,4-Oxadiazole Derivatives (General Class)

Compound TypeTarget FungiObserved Activity
2,5-disubstituted-1,3,4-oxadiazolesBotrytis cinerea, Rhizoctonia solaniSignificant in vivo fungicidal activity. nih.gov
1,3,4-oxadiazole-benzimidazole conjugatesFusarium oxysporumPotential for treating fungal diseases in plants. mdpi.com
1,3,4-oxadiazole derivative (LMM6)Candida albicansMIC values of 8 to 32 µg/mL. nih.govbohrium.com
Pyridine and thiazole substituted 1,3,4-oxadiazolesFusarium oxyporium, Gibberella zeae, etc.Potential fungicidal activities. mdpi.com

This table presents data for the general class of 1,3,4-oxadiazole derivatives, not specifically for this compound.

Corrosion Inhibition Studies of Oxadiazole Derivatives

Specific studies on the corrosion inhibition properties of This compound have not been found in the reviewed literature.

Nevertheless, the 1,3,4-oxadiazole ring system is well-documented for its role in corrosion inhibition, particularly for mild steel in acidic environments. ull.esnih.gov The effectiveness of these compounds is generally attributed to the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the aromatic ring, which facilitate the adsorption of the molecule onto the metal surface, forming a protective barrier. ijcsi.pro

Numerous studies on various 2,5-disubstituted-1,3,4-oxadiazole derivatives have demonstrated their efficacy as corrosion inhibitors. For example, 2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO) has been shown to be an efficient inhibitor for carbon steel in 1 M HCl, with inhibition efficiency increasing with concentration. nih.gov Polarization studies often indicate that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of corrosion. ull.esnih.gov

The adsorption of these inhibitor molecules on the metal surface typically follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. ull.esnih.gov The mechanism of adsorption can be either physical (physisorption) or chemical (chemisorption), or a combination of both, depending on the specific derivative and the environmental conditions. ull.es

Table 2: Corrosion Inhibition Efficiency of Various 1,3,4-Oxadiazole Derivatives (General Class)

Inhibitor CompoundMetalCorrosive MediumMaximum Inhibition Efficiency (%)
2,5-bis(4-dimethylaminophenyl)-1,3,4-oxadiazole (DAPO)Carbon Steel1 M HCl93
2,5 bis(2-thienyl)-1,3,4-oxadiazole (2-TO)Mild Steel1N HCl and 1N H₂SO₄Not specified, but noted as a good inhibitor
2-N-phenylamino-5-(3-phenyl-3-oxo-1-propyl)-1,3,4-oxadiazole (NPOPO)Mild Steel1 M HClIncreased with concentration
5-(4-Pyridyl)-1,3,4-oxadiazole-2-thiolCopper3.5 wt. % NaCl>99

This table presents data for the general class of 1,3,4-oxadiazole derivatives, not specifically for this compound.

Catalytic Applications and Their Underlying Mechanisms

There is no available research literature on the catalytic applications or the underlying mechanisms of This compound .

While the 1,3,4-oxadiazole scaffold is a versatile building block in the synthesis of more complex molecules, its direct application as a catalyst is not a widely reported area of research. The primary focus in the literature is on the synthesis of 1,3,4-oxadiazole derivatives and their subsequent biological or material properties, rather than their use as catalysts.

The synthesis of 1,3,4-oxadiazoles often involves catalytic processes. For example, the cyclization of N-arylidene aroyl hydrazide can be catalyzed by Cu(OTf)₂ to form 2,5-disubstituted-1,3,4-oxadiazoles. Similarly, Pd-catalyzed oxidative annulation reactions of hydrazides and isocyanides can produce 2-substituted amino-1,3,4-oxadiazoles. These examples highlight the role of transition metal catalysts in the formation of the oxadiazole ring.

The reactivity of the 1,3,4-oxadiazole ring itself has been explored, such as in photochemical rearrangements to form other heterocyclic systems. However, these studies focus on the transformation of the oxadiazole ring rather than its use to catalyze other reactions. The inherent stability of the aromatic 1,3,4-oxadiazole ring generally makes it a stable core rather than a reactive catalytic center under most conditions.

Future Research Directions and Perspectives for 2 1 Methylcyclopropyl 1,3,4 Oxadiazole

Development of Novel and More Efficient Synthetic Pathways for Complex Oxadiazole Architectures

The synthesis of 1,3,4-oxadiazoles is a well-established area of organic chemistry, with numerous methods available for the construction of this heterocyclic core. nih.govmdpi.com Common strategies involve the cyclodehydration of 1,2-diacylhydrazines or the oxidative cyclization of acylhydrazones. researchgate.net For the specific synthesis of 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole, a likely precursor would be 1-methylcyclopropanecarboxylic acid hydrazide.

Furthermore, the exploration of greener synthetic methodologies, such as using water as a solvent or employing biocatalysis, could provide more sustainable pathways to complex oxadiazole architectures. The use of solid-supported reagents or flow chemistry could also enhance the efficiency and scalability of the synthesis of compounds like this compound.

Synthetic Approach Precursors Key Reagents/Conditions Potential Advantages
Cyclodehydration1,2-DiacylhydrazinePOCl₃, P₂O₅, SOCl₂ nih.govresearchgate.netWell-established, versatile
Oxidative CyclizationAcylhydrazoneI₂, HgO, NBS jyoungpharm.orgMild conditions
One-Pot SynthesisHydrazide, Acid ChlorideMicrowave, HMPA jchemrev.comEfficiency, speed
"Green" ChemistryHydrazide, Carboxylic AcidWater, BiocatalystSustainability

Application of Advanced Analytical Techniques for Deeper Structural and Dynamic Insights

The characterization of this compound would rely on a suite of standard analytical techniques. However, advanced methods could provide deeper insights into its structure and dynamics.

High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques like COSY and HMQC, would be essential for elucidating the precise connectivity of the atoms. In the 13C NMR spectra of similar 1,3,4-oxadiazole (B1194373) derivatives, the carbon atoms of the oxadiazole ring typically appear at distinct chemical shifts. mdpi.comacs.org

Future research could employ more advanced NMR techniques, such as solid-state NMR, to study the compound in its solid form, providing information about its crystal packing and polymorphism. X-ray crystallography would be invaluable for determining the three-dimensional structure with high precision, revealing bond lengths, bond angles, and intermolecular interactions.

Computational methods, such as Density Functional Theory (DFT), can be used in conjunction with experimental data to provide a more detailed understanding of the electronic structure, molecular orbitals, and vibrational frequencies. researchgate.net

Analytical Technique Information Gained
High-Resolution Mass Spectrometry (HRMS)Elemental composition and molecular weight confirmation. mdpi.com
1H and 13C NMR SpectroscopyConnectivity and chemical environment of atoms. mdpi.comacs.org
2D NMR (COSY, HMQC, HSQC)Correlation between protons and carbons, aiding in structural elucidation.
X-ray CrystallographyPrecise three-dimensional molecular structure and intermolecular interactions.
Fourier-Transform Infrared (FT-IR) SpectroscopyIdentification of functional groups. researchgate.net
Ultraviolet-Visible (UV-Vis) SpectroscopyElectronic transitions and chromophoric properties. mdpi.com

Expansion of Theoretical and Computational Models for Predictive Chemistry and Design

Theoretical and computational chemistry are powerful tools for predicting the properties and reactivity of molecules, guiding experimental design and saving resources. For this compound, computational models can be employed to predict a range of properties.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to calculate geometric parameters, electronic properties (such as HOMO-LUMO gap), and spectroscopic data. researchgate.netnih.gov These calculations can provide insights into the molecule's stability, reactivity, and potential applications. For example, the electrostatic potential can be mapped to identify regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. researchgate.net

Future research could focus on developing more accurate and efficient computational models for predicting the properties of oxadiazole derivatives. This could involve the use of machine learning and artificial intelligence to develop quantitative structure-activity relationship (QSAR) models. nih.gov Such models could predict the biological activity or material properties of novel oxadiazole compounds based on their chemical structure, accelerating the discovery of new functional molecules.

Systematic Investigation of Substituent Effects, including Cyclopropyl (B3062369) Derivatizations, on Chemical Behavior and Targeted Applications

The properties and applications of oxadiazole derivatives are highly dependent on the nature of the substituents attached to the heterocyclic ring. The 1-methylcyclopropyl group in this compound is expected to have a significant influence on its chemical behavior. The cyclopropyl group is known to exhibit electronic properties similar to a double bond, and its strained nature can influence the reactivity of adjacent functional groups. chemistryworld.com

A systematic investigation into the effects of different substituents at the 5-position of the oxadiazole ring, while keeping the 2-(1-methylcyclopropyl) group constant, would be a valuable area of future research. This would allow for the fine-tuning of the molecule's electronic and steric properties for specific applications. For example, introducing electron-donating or electron-withdrawing groups could modulate the molecule's photophysical properties or its affinity for biological targets.

Furthermore, exploring different derivatizations of the cyclopropyl group itself could lead to novel compounds with unique properties. For instance, the introduction of additional functional groups on the cyclopropane (B1198618) ring could provide handles for further chemical modification or for anchoring the molecule to a surface.

Exploration of Scaffold Hybridization and Molecular Engineering for Enhanced Performance in Non-Medicinal Applications

While oxadiazoles (B1248032) have been extensively studied for their medicinal properties, they also have potential in various non-medicinal applications, such as materials science and agrochemicals. mdpi.combohrium.com The 1,3,4-oxadiazole ring is a thermally stable and electron-deficient scaffold, making it an attractive building block for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Future research could focus on the exploration of scaffold hybridization, where the this compound core is combined with other functional molecular fragments to create novel materials with enhanced performance. researchgate.net For example, incorporating the oxadiazole unit into a polymer backbone could lead to materials with interesting thermal and electronic properties. mdpi.com

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(1-Methylcyclopropyl)-1,3,4-oxadiazole derivatives, and how are these compounds characterized?

Answer: A five-step synthesis route using ethyl 4,4,4-trifluoro-3-oxobutanoate and triethyl orthoformate as starting materials has been reported. Key steps include cyclization and thioether formation. Characterization involves 1H^1 \text{H} NMR, 13C^{13} \text{C} NMR, HRMS, and X-ray crystallography (for structural confirmation). For example, compound 5a crystallized in the monoclinic system (space group P21/cP2_1/c, Z=4Z = 4) . Alternative methods involve acid hydrazide condensation with cyclodehydrogenating agents like phosphorous oxychloride .

Q. How is bioactivity screening performed for 1,3,4-oxadiazole derivatives against plant pathogens?

Answer: Compounds are tested at 50 μg/mL against fungal strains (e.g., Sclerotinia sclerotiorum, Rhizoctonia solani) and weeds. Fungicidal activity is quantified via inhibition rates (>50% indicates efficacy), while herbicidal effects are assessed through bleaching or growth suppression. For instance, compounds 5e and 5g showed herbicidal bleaching effects . In antibacterial studies, minimum inhibitory concentrations (MICs) and in vivo greenhouse trials are used, with activity compared to commercial agents like bismerthiazol .

Q. What pharmacological activities are associated with 1,3,4-oxadiazole derivatives, and how are these activities evaluated?

Answer: These derivatives exhibit fungicidal, herbicidal, anti-inflammatory, and antibacterial properties. For example:

  • Antibacterial activity : Tested against Xanthomonas oryzae (Xoo) via in vitro agar dilution and in vivo rice leaf assays, with enzyme-linked immunosorbent assays (ELISA) measuring superoxide dismutase (SOD) and peroxidase (POD) activity .
  • Anti-inflammatory activity : Evaluated in rodent models using carrageenan-induced edema, with compounds achieving 59–62% inhibition at 20 mg/kg (comparable to indomethacin) .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of 1,3,4-oxadiazole derivatives against fungal succinate dehydrogenase (SDH)?

Answer: Docking studies (e.g., with SDH PDB: 2FBW) reveal binding modes. For compound 5g , interactions mimic the lead compound penthiopyrad, with carbonyl groups forming hydrogen bonds to Arg-43 and Tyr-58. Hydrophobic interactions with Trp-35 and Tyr-33 further stabilize binding. This methodology helps identify critical functional groups (e.g., trifluoromethyl pyrazole) for SDH inhibition .

Q. How do 1,3,4-oxadiazole derivatives disrupt exopolysaccharide (EPS) biosynthesis in bacterial pathogens?

Answer: Gene expression analysis (RT-qPCR) shows downregulation of gumB, gumG, and gumM in Xoo at 20 μg/mL. For example:

  • gumB inhibition (94.88%) disrupts EPS polymerization.
  • gumG inhibition (68.14%) affects pentasaccharide modification.
    This suppression reduces pathogenicity by weakening bacterial biofilm formation .

Q. How should researchers resolve contradictions in enzyme activity data during bioactivity studies?

Answer: In studies on rice bacterial blight, SOD and POD activities decreased over time but remained higher than infected controls. This suggests time-dependent induction of plant defense mechanisms. Statistical analysis (e.g., ANOVA with post-hoc tests) and longitudinal sampling (e.g., days 1–7 post-treatment) clarify trends. For example, compound-treated plants maintained higher chlorophyll content despite partial inhibition of Xoo-induced damage .

Q. What structure-activity relationship (SAR) insights optimize the bioactivity of 1,3,4-oxadiazole derivatives?

Answer:

  • Thioether substituents : Electron-withdrawing groups (e.g., 4-bromobenzyl in 5g ) enhance fungicidal activity.
  • Trifluoromethyl groups : Improve lipophilicity and target binding (e.g., SDH inhibition).
  • Sulfone moieties : Increase antibacterial potency by disrupting EPS biosynthesis .

Dose-response assays (e.g., IC50_{50} values) and comparative bioactivity studies across derivatives validate these trends .

Q. How can discrepancies between in vitro and in vivo efficacy be addressed in plant disease models?

Answer: In vitro assays (e.g., MIC) may not account for plant metabolic interactions. For example, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole showed stronger in vivo activity due to induced defense enzymes (SOD/POD). Greenhouse trials under controlled humidity/temperature and field studies with variable conditions are critical for validation. Multi-season field trials further assess environmental stability .

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-Methylcyclopropyl)-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(1-Methylcyclopropyl)-1,3,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.